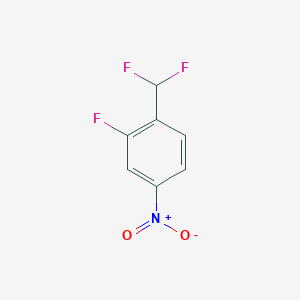

1-(Difluoromethyl)-2-fluoro-4-nitrobenzene

Description

1-(Difluoromethyl)-2-fluoro-4-nitrobenzene is a fluorinated aromatic compound characterized by a difluoromethyl (-CF₂H) group at the 1-position, a fluorine atom at the 2-position, and a nitro (-NO₂) group at the 4-position. The difluoromethyl group is a polar, hydrogen-bond-donating motif, distinguishing it from non-polar fluorinated substituents like -CF₃ or -F . This compound’s unique electronic profile arises from the interplay of electron-withdrawing groups (-NO₂ and -F) and the moderately electron-withdrawing -CF₂H, which also enhances metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C7H4F3NO2 |

|---|---|

Molecular Weight |

191.11 g/mol |

IUPAC Name |

1-(difluoromethyl)-2-fluoro-4-nitrobenzene |

InChI |

InChI=1S/C7H4F3NO2/c8-6-3-4(11(12)13)1-2-5(6)7(9)10/h1-3,7H |

InChI Key |

YCDXUPWJDHZXHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-2-fluoro-4-nitrobenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents. The reaction conditions often involve the use of metal catalysts and specific reagents to achieve the desired substitution .

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of fluoroform as a difluoromethylating agent in a continuous flow setup has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-2-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.

Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.

Oxidation Reactions: The difluoromethyl group can undergo oxidation to form carboxylic acids.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Substitution Reactions: Formation of substituted aromatic compounds.

Reduction Reactions: Formation of aromatic amines.

Oxidation Reactions: Formation of carboxylic acids.

Scientific Research Applications

Applications in Medicinal Chemistry

1-(Difluoromethyl)-2-fluoro-4-nitrobenzene has garnered attention in medicinal chemistry due to its unique properties that influence biological activity:

- Drug Development : The difluoromethyl group is known to modulate lipophilicity and bioavailability, making compounds containing this moiety attractive candidates for drug development. Studies indicate that difluoromethylated compounds often exhibit improved permeability compared to their non-fluorinated counterparts .

- Antimicrobial Agents : Compounds similar to 1-(difluoromethyl)-2-fluoro-4-nitrobenzene have been investigated for their antimicrobial properties. The introduction of fluorine atoms can enhance the potency of these compounds against various pathogens.

Material Science Applications

In addition to medicinal uses, 1-(Difluoromethyl)-2-fluoro-4-nitrobenzene plays a crucial role in material science:

- Dielectric Coatings : As a precursor for octafluoro-(2,2)-paracyclophane (AF4), this compound can be polymerized to form protective coatings with excellent dielectric properties. These coatings are suitable for use in the electronics industry, automotive applications, and medical devices due to their inertness and transparency .

Case Study 1: Synthesis Optimization

A study optimized the synthesis of 1-(difluoromethyl)-2-fluoro-4-nitrobenzene using copper-catalyzed methods. The researchers found that varying ligand types significantly impacted yield, emphasizing the importance of reaction conditions in achieving high-efficiency outcomes .

Another investigation focused on evaluating the antimicrobial efficacy of difluoromethylated compounds derived from 1-(difluoromethyl)-2-fluoro-4-nitrobenzene. Results showed enhanced activity against resistant bacterial strains, demonstrating the compound's potential as a lead structure in drug discovery .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2-fluoro-4-nitrobenzene involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 1-(difluoromethyl)-2-fluoro-4-nitrobenzene but differ in substituents, leading to distinct properties:

Physicochemical Properties

- Electron Effects: The nitro group (-NO₂) dominates the electronic profile, making the aromatic ring highly electron-deficient. Fluorine and -CF₂H further withdraw electrons but less intensely than -NO₂. Methoxy (-OCH₃) in 1,5-difluoro-2-methoxy-4-nitrobenzene donates electrons, creating a contrasting electronic environment .

- Lipophilicity : Chloro and ethyl substituents (e.g., 1-chloro-4-(difluoromethyl)-2-nitrobenzene and 1-(1,1-difluoroethyl)-4-nitrobenzene) increase logP values, favoring membrane permeability but risking metabolic oxidation .

Reactivity and Stability

- Reduction of Nitro Group : The nitro group in 1-(difluoromethyl)-2-fluoro-4-nitrobenzene can be reduced to an amine under conditions similar to (SnCl₂/H₂O, 75°C), though steric effects from -CF₂H may slow kinetics compared to less-substituted analogs.

- Photostability: Fluorine and -CF₂H enhance resistance to UV degradation compared to non-fluorinated nitroarenes, as seen in photochemistry studies .

- Metabolic Stability : Fluorine and -CF₂H reduce cytochrome P450-mediated oxidation, a trait shared with 4-(difluoromethylthio)nitrobenzene but absent in methoxy-containing analogs .

Data Tables

Table 1: Key Physicochemical Comparisons

| Property | 1-(Difluoromethyl)-2-fluoro-4-nitrobenzene | 1-Chloro-4-(difluoromethyl)-2-nitrobenzene | 4-(Difluoromethylthio)nitrobenzene |

|---|---|---|---|

| Molecular Weight | ~195.12 (estimated) | 207.56 | 219.18 |

| logP (Predicted) | ~2.1 | ~2.8 | ~2.5 |

| Hydrogen Bond Donors | 1 (-CF₂H) | 1 (-CF₂H) | 0 |

| Metabolic Stability | High | Moderate | High |

Biological Activity

1-(Difluoromethyl)-2-fluoro-4-nitrobenzene is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of difluoromethyl and nitro groups enhances its biological activity, making it a candidate for various applications, including drug development and synthetic chemistry.

Chemical Structure and Properties

The molecular formula for 1-(Difluoromethyl)-2-fluoro-4-nitrobenzene is C7H4F3NO2, with a molecular weight of approximately 191.11 g/mol. The compound's structure allows for diverse interactions with biological targets, impacting its pharmacological properties.

Research indicates that the primary mechanism of action for 1-(Difluoromethyl)-2-fluoro-4-nitrobenzene involves:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes, particularly those involved in polyamine biosynthesis. It targets ornithine decarboxylase (ODC), leading to cellular growth arrest due to the depletion of polyamines.

- Impact on Biochemical Pathways : By inhibiting ODC, the compound disrupts the polyamine biosynthesis pathway, which is crucial for cell proliferation and differentiation.

Biological Activity

The biological activity of 1-(Difluoromethyl)-2-fluoro-4-nitrobenzene has been explored in various studies, including:

- Antimicrobial Activity : Preliminary investigations have shown that the compound exhibits antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. These activities are often assessed using minimum inhibitory concentration (MIC) assays .

- Antifungal Properties : Similar compounds have demonstrated antifungal activity against phytopathogenic fungi, suggesting that 1-(Difluoromethyl)-2-fluoro-4-nitrobenzene may also possess this capability .

Research Findings and Case Studies

Several studies have highlighted the potential applications and biological activities of compounds related to 1-(Difluoromethyl)-2-fluoro-4-nitrobenzene:

Case Study: Antimicrobial Activity

A study focusing on the antimicrobial properties of fluorinated compounds found that derivatives similar to 1-(Difluoromethyl)-2-fluoro-4-nitrobenzene exhibited significant inhibitory effects on MRSA strains. The results indicated that structural modifications could enhance efficacy against resistant bacterial strains .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of 1-(Difluoromethyl)-2-fluoro-4-nitrobenzene is essential for its development as a therapeutic agent. Key considerations include:

- Absorption and Distribution : The difluoromethyl group enhances lipophilicity, potentially improving absorption rates.

- Metabolism : The nitro group may undergo reduction to form reactive intermediates that interact with biological macromolecules, influencing the compound's overall activity.

- Toxicity and Safety : Evaluations of toxicity are crucial, especially when considering the compound's use in therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.